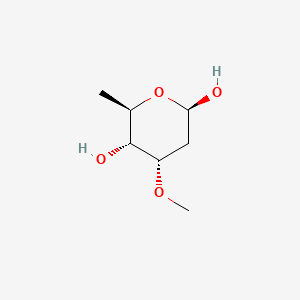

beta-D-Cymarose pyranose

Description

Contextualization within Deoxysugars and Methylated Monosaccharides

Monosaccharides, the fundamental units of carbohydrates, are polyhydroxy aldehydes or ketones. wikipedia.org Their structure can be modified in numerous ways, leading to a vast diversity of sugar molecules with distinct properties. β-D-Cymarose pyranose is an example of such a modified sugar, belonging to the classes of deoxysugars and methylated monosaccharides. ontosight.aiglycopedia.eu

Deoxysugars are carbohydrates that have had one or more hydroxyl (-OH) groups replaced by a hydrogen (-H) atom. nih.gov In the case of β-D-cymarose pyranose, whose systematic IUPAC name is 2,6-dideoxy-3-O-methyl-β-D-ribo-hexopyranose, the hydroxyl groups at the C-2 and C-6 positions are absent. nih.govchemspider.com This "dideoxy" nature significantly alters its chemical properties compared to a standard hexose (B10828440) like glucose.

Furthermore, β-D-cymarose pyranose is a methylated monosaccharide because one of its hydroxyl groups has been converted to a methoxy (B1213986) group (-OCH₃). glycopedia.eu Specifically, the hydroxyl group at the C-3 position is methylated. ontosight.ai The term "pyranose" indicates that the monosaccharide exists in a stable six-membered ring structure, composed of five carbon atoms and one oxygen atom, analogous to the heterocyclic compound pyran. wikipedia.orgpressbooks.pub

The combination of these structural features—a dideoxy, methylated hexopyranose—confers specific stereochemistry and reactivity to the molecule, influencing how it interacts with other molecules, particularly the aglycones to which it is often attached in nature.

Significance as a Glycosidic Component in Natural Products Research

The primary significance of β-D-cymarose pyranose in scientific research stems from its role as a glycosidic component in many naturally occurring bioactive compounds. ontosight.ai Glycosides are molecules in which a sugar is bound to a non-carbohydrate moiety, known as an aglycone or genin. slideshare.net The sugar part of the molecule is crucial as it often affects the solubility, stability, and pharmacological activity of the entire glycoside. amu.edu.az

β-D-Cymarose is frequently found in cardiac glycosides and pregnane (B1235032) glycosides, which are classes of steroids with significant biological activities. nih.govresearchgate.net Cardiac glycosides, for instance, are known for their application in treating heart conditions by inhibiting the Na+/K+-ATPase pump in cardiac cells. nih.govontosight.ai The specific type and arrangement of the sugar units, such as cymarose, attached to the steroid aglycone can greatly influence the potency and toxicity of these compounds. ontosight.aiontosight.ai

Research into natural products has identified β-D-cymarose as a constituent of complex glycosides isolated from various plant species, particularly from the Apocynaceae and Asclepiadaceae families. ontosight.airhhz.net The study of these cymarose-containing natural products is vital for understanding structure-activity relationships, which is key to the development of new therapeutic agents. ontosight.ai The presence of unusual sugars like cymarose in these molecules makes them fascinating subjects for biosynthesis studies and potential glycodiversification efforts to create novel drug leads. nih.govnih.gov For example, specific steroidal glycosides from Cynanchum stauntonii containing L-cymarose have been studied for their protective effects on cardiomyocytes. rhhz.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

89253-99-6 |

|---|---|

Molecular Formula |

C7H14O4 |

Molecular Weight |

162.18 g/mol |

IUPAC Name |

(2R,4S,5R,6R)-4-methoxy-6-methyloxane-2,5-diol |

InChI |

InChI=1S/C7H14O4/c1-4-7(9)5(10-2)3-6(8)11-4/h4-9H,3H2,1-2H3/t4-,5+,6-,7-/m1/s1 |

InChI Key |

DBDJCJKVEBFXHG-XZBKPIIZSA-N |

SMILES |

CC1C(C(CC(O1)O)OC)O |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O)OC)O |

Canonical SMILES |

CC1C(C(CC(O1)O)OC)O |

Origin of Product |

United States |

Occurrence, Isolation, and Distribution in Glycoconjugates

Natural Sources and Associated Plant Families

Beta-D-cymarose pyranose is a deoxy sugar that is a constituent of various naturally occurring glycosides, particularly cardiac glycosides and pregnane (B1235032) glycosides. amu.edu.azresearchgate.net It is not found as a free monosaccharide in nature but rather as a component of more complex molecules within certain plant families. The primary plant family known for producing cymarose-containing compounds is the Apocynaceae family (previously Asclepiadaceae).

Within the Apocynaceae family, the genus Cynanchum is a particularly rich source of compounds containing β-D-cymarose. smolecule.com Several species within this genus have been identified as containing a variety of steroidal glycosides with β-D-cymarose as a sugar moiety. smolecule.comnih.gov For instance, Cynanchum taihangense has been found to contain numerous seco-pregnane glycosides where β-D-cymarose is a key component of the sugar chain. mdpi.comnih.gov Similarly, species like Cynanchum stauntonii, Cynanchum auriculatum, and Cynanchum wilfordii are known to produce steroidal glycosides that incorporate β-D-cymarose. smolecule.comnih.govmdpi.com

Other genera within the Apocynaceae family also produce cymarose-containing glycosides. For example, species of Strophanthus are known sources of cardiac glycosides that include cymarose in their structure. slideshare.net Additionally, plants from the genus Marsdenia have been shown to contain pregnane glycosides with cymarose as a sugar component.

The distribution of β-D-cymarose is not limited to the Apocynaceae family, although it is most prominently found there. Other plant families have been reported to contain cymarose-containing compounds, though to a lesser extent.

Table 1: Plant Families and Genera Containing β-D-Cymarose Glycosides

| Family | Genus | Plant Species Example | Type of Glycoside |

| Apocynaceae | Cynanchum | Cynanchum taihangense | Seco-pregnane glycosides |

| Apocynaceae | Cynanchum | Cynanchum stauntonii | Steroidal glycosides |

| Apocynaceae | Cynanchum | Cynanchum auriculatum | Steroidal glycosides |

| Apocynaceae | Cynanchum | Cynanchum wilfordii | Pregnane glycosides |

| Apocynaceae | Strophanthus | Strophanthus kombe | Cardiac glycosides |

| Apocynaceae | Marsdenia | Marsdenia tinctoria | Pregnane glycosides |

| Apocynaceae | Ceropegia | Ceropegia fusca | Pregnane glycosides |

Isolation Methodologies from Complex Biological Extracts

The isolation of β-D-cymarose itself is not the primary goal of extraction processes, as it exists within larger glycosidic structures. Therefore, the methodologies focus on the extraction and purification of the cymarose-containing glycosides from plant material. These methods are often multi-step processes designed to handle the complexity of biological extracts.

A general workflow for the isolation of these glycosides begins with the extraction of the dried and powdered plant material, typically using a polar solvent such as ethanol (B145695) or methanol (B129727), sometimes in mixtures with water. amu.edu.az This initial extraction yields a crude extract containing a wide variety of phytochemicals.

Subsequent purification steps are necessary to isolate the desired glycosides. This often involves partitioning the crude extract between different solvents of varying polarities. For example, the crude extract may be suspended in water and then sequentially extracted with solvents like petroleum ether, chloroform (B151607), and ethyl acetate (B1210297) to remove lipids and other non-polar compounds. The more polar glycosides will remain in the aqueous or alcoholic phase.

Chromatographic techniques are crucial for the separation and purification of individual glycosides from the complex mixture. Column chromatography using silica (B1680970) gel is a common initial step, with elution gradients of solvents like chloroform and methanol used to separate fractions based on polarity. Further purification of these fractions is often achieved using more advanced chromatographic methods such as Sephadex LH-20 column chromatography and reverse-phase high-performance liquid chromatography (HPLC).

Once a pure glycoside is isolated, the presence of β-D-cymarose can be confirmed through chemical and spectroscopic methods. Acid hydrolysis of the glycoside will cleave the glycosidic bonds, releasing the aglycone and the individual sugar units. nih.govnih.gov The released sugars can then be identified by comparison with authentic standards using techniques like thin-layer chromatography (TLC). mdpi.com Spectroscopic methods, particularly one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy (such as ¹H NMR, ¹³C NMR, HMBC, and HSQC), are instrumental in determining the structure of the intact glycoside, including the identification and stereochemistry of the sugar moieties like β-D-cymarose. nih.govnih.gov

Table 2: General Steps in the Isolation of β-D-Cymarose Containing Glycosides

| Step | Technique | Purpose |

| 1. Extraction | Solvent extraction (e.g., ethanol, methanol) | To obtain a crude extract from the plant material. |

| 2. Fractionation | Liquid-liquid partitioning | To separate compounds based on polarity and remove interfering substances. |

| 3. Purification | Column chromatography (Silica gel, Sephadex) | To separate the extract into fractions containing compounds of similar polarity. |

| 4. Fine Purification | High-Performance Liquid Chromatography (HPLC) | To isolate individual pure glycosides. |

| 5. Identification | Acid Hydrolysis and Thin-Layer Chromatography (TLC) | To cleave the glycoside and identify the constituent sugars. |

| 6. Structural Elucidation | Nuclear Magnetic Resonance (NMR) Spectroscopy | To determine the complete structure of the glycoside, including the sugar units. |

Association with Specific Aglycone Types (e.g., Pregnane Steroids)

Beta-D-cymarose is most frequently found attached to steroidal aglycones, forming a class of compounds known as steroidal glycosides. A significant portion of these are pregnane glycosides . researchgate.netoup.com Pregnanes are C21 steroids, and their glycosides are widely distributed in the plant kingdom, particularly in the Apocynaceae family. researchgate.net

In these pregnane glycosides, the β-D-cymarose unit is part of a sugar chain that is typically attached to the C-3 position of the steroidal aglycone. nih.gov This sugar chain can consist of multiple monosaccharide units, with β-D-cymarose often being one of the sugars directly linked to the aglycone or an internal sugar in the chain. nih.gov The sugar chains can be linear and may contain other deoxysugars such as digitoxose, oleandrose, and diginose, as well as more common sugars like glucose. mdpi.comnih.gov

Another important class of aglycones associated with β-D-cymarose is the cardenolides , which are the aglycones of cardiac glycosides. amu.edu.az These compounds are characterized by a steroid nucleus with an unsaturated lactone ring at the C-17 position. The sugar moiety, which can include β-D-cymarose, is crucial for the pharmacokinetic properties of these compounds.

The specific type of pregnane aglycone can vary. For example, in Cynanchum taihangense, β-D-cymarose is found in glycosides of seco-pregnane aglycones, which are a type of C21 steroidal glycoside with a higher degree of oxidation. mdpi.com In other instances, it is attached to more conventional pregnane skeletons. The structural diversity of the aglycone, combined with the variety and sequence of sugars in the attached chain, leads to a vast number of different naturally occurring glycosides containing β-D-cymarose.

Table 3: Examples of Aglycones Associated with β-D-Cymarose

| Aglycone Type | General Structure | Plant Source Example |

| Pregnane Steroids | C21 steroid | Cynanchum spp., Marsdenia spp. |

| Seco-Pregnane Steroids | Oxidized C21 steroid | Cynanchum taihangense |

| Cardenolides | Steroid with a C-17 lactone ring | Strophanthus spp. |

Structural Elucidation and Stereochemical Assignment of β D Cymarose Pyranose Moieties

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules, including complex glycosides containing cymarose. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure. The data presented in the following sections are representative of a β-D-cymarose moiety attached to an aglycone (R), as it is commonly found in natural products like cardiac glycosides.

One-dimensional (1D) NMR spectra, proton (¹H) and carbon-13 (¹³C), provide the initial and foundational data for structural analysis.

The ¹H NMR spectrum reveals the number of distinct proton environments and their electronic surroundings. For a β-D-cymarose moiety, key characteristic signals include:

Anomeric Proton (H-1'): This proton, attached to the carbon involved in the glycosidic bond, typically appears as a doublet in a distinct downfield region (δ 4.5-5.0 ppm) due to the deshielding effect of two adjacent oxygen atoms.

Methoxy (B1213986) Protons (-OCH₃): A sharp singlet, integrating to three protons, is observed in the upfield region (δ ~3.4 ppm), which is characteristic of the methoxy group at the C-3' position.

Methyl Protons (C₆'-H₃): A doublet in the upfield region (δ ~1.2-1.4 ppm) corresponds to the methyl group at the C-5' position, a defining feature of a 6-deoxyhexose like cymarose.

The ¹³C NMR spectrum provides information on the carbon skeleton. Distinctive signals for β-D-cymarose include:

Anomeric Carbon (C-1'): The signal for the anomeric carbon appears significantly downfield (δ ~100-104 ppm).

Methoxy Carbon (-OCH₃): The carbon of the methoxy group gives a signal in the upfield region (δ ~57-58 ppm).

Methyl Carbon (C-6'): The methyl carbon signal is found in the far upfield region (δ ~18 ppm).

The chemical shifts provide strong evidence for the presence of the cymarose unit. The precise shift values can be influenced by the nature of the aglycone and the solvent used.

Table 1: Representative ¹H NMR Data for a β-D-Cymarose Moiety

| Proton Position | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1' | 4.85 | d | 9.5 |

| H-2'ax | 1.58 | m | |

| H-2'eq | 2.25 | m | |

| H-3' | 3.50 | m | |

| H-4' | 3.20 | m | |

| H-5' | 3.75 | dq | 9.2, 6.2 |

| H₃-6' | 1.30 | d | 6.2 |

| 3'-OCH₃ | 3.41 | s |

Table 2: Representative ¹³C NMR Data for a β-D-Cymarose Moiety

| Carbon Position | Chemical Shift (δ ppm) |

| C-1' | 101.5 |

| C-2' | 36.4 |

| C-3' | 78.5 |

| C-4' | 75.1 |

| C-5' | 70.2 |

| C-6' | 18.3 |

| 3'-OCH₃ | 57.7 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For β-D-cymarose, a COSY spectrum would show a correlation from the anomeric proton (H-1') to H-2', and sequentially trace the entire proton spin system from H-2' to H-3', H-4', and finally to H-5', which in turn couples to the H₃-6' methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the direct assignment of carbon signals based on their known proton assignments from the COSY experiment. For instance, the proton signal at δ 4.85 (H-1') would show a cross-peak to the carbon signal at δ 101.5 (C-1').

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two to three bonds. It is crucial for connecting different parts of the molecule and assigning quaternary carbons (carbons with no attached protons). Key HMBC correlations for β-D-cymarose include the correlation from the methoxy protons (3'-OCH₃) to the C-3' carbon, confirming the position of the methoxy group.

TOCSY (Total Correlation Spectroscopy): A TOCSY experiment shows correlations between all protons within a coupled spin system. Irradiating the anomeric proton (H-1') would ideally reveal all other protons belonging to the cymarose ring (H-2', H-3', H-4', H-5'), confirming they are part of the same sugar unit.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment, similar to its counterpart NOESY, shows correlations between protons that are close in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and the conformation around the glycosidic linkage.

In molecules where cymarose is part of a larger oligosaccharide or linked to an aglycone, determining the connection point is critical.

HMBC: The Heteronuclear Multiple Bond Correlation experiment is the definitive method for establishing glycosidic linkages. A long-range correlation is observed between the anomeric proton of the cymarose unit (H-1') and the carbon of the aglycone (or another sugar) to which it is attached through the glycosidic oxygen. For example, a cross-peak between the cymarose H-1' and C-3 of a steroid aglycone would prove a 1'→3 linkage.

NOE (Nuclear Overhauser Effect) Correlations: NOE-based experiments like NOESY or ROESY provide through-space correlations, which support the linkage assignment determined by HMBC. An NOE is observed between protons that are spatially close (typically <5 Å). A correlation between the anomeric proton of cymarose (H-1') and a proton on the aglycone near the attachment point provides strong evidence for their proximity and confirms the conformation around the glycosidic bond.

The stereochemistry at the anomeric carbon (C-1') is defined as either α or β. This is reliably determined from the ¹H NMR spectrum.

Coupling Constants (³JH1',H2'): The primary evidence for the anomeric configuration comes from the three-bond coupling constant between the anomeric proton (H-1') and the proton on the adjacent carbon (H-2'). In the stable ⁴C₁ chair conformation of a pyranose ring, a β-configuration places H-1' and H-2' in a trans-diaxial orientation. This arrangement results in a large coupling constant, typically in the range of 7-10 Hz. Conversely, an α-configuration would place H-1' in an axial position and H-2' in an equatorial position, leading to a much smaller coupling constant (2-4 Hz). The representative data in Table 1, with a J-value of 9.5 Hz, is characteristic of a β-linkage.

Anomeric Proton Chemical Shifts: While not definitive on its own, the chemical shift of the anomeric proton can be indicative. Generally, the anomeric proton of a β-glycoside resonates slightly upfield compared to its corresponding α-anomer. researchgate.net

Determining whether the cymarose moiety belongs to the D- or L-series is essential for a complete stereochemical assignment. Since NMR is insensitive to enantiomeric differences, other methods are required.

Chiral HPLC: A modern approach involves the derivatization of the hydrolyzed sugar with a chiral reagent, creating a pair of diastereomers that can be separated and quantified using High-Performance Liquid Chromatography (HPLC) on a standard stationary phase. Alternatively, the underivatized sugar can be analyzed directly on a chiral HPLC column. The retention time is then compared to that of authentic D- and L-cymarose standards to determine the absolute configuration. researchgate.net

Mass Spectrometry (MS) Based Approaches

Mass spectrometry is a vital complementary technique to NMR. It provides information about the molecular weight and elemental composition of the parent molecule and its constituent parts. Soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically used for analyzing fragile molecules like glycosides.

For a glycoside containing a β-D-cymarose unit, ESI-MS would show a pseudomolecular ion peak, such as [M+Na]⁺ or [M+H]⁺, which allows for the determination of the exact molecular weight of the entire compound.

Further structural information is obtained from tandem mass spectrometry (MS/MS). In an MS/MS experiment, the parent ion is isolated and fragmented. The fragmentation of glycosides is characterized by the cleavage of the glycosidic bonds, resulting in a neutral loss of the sugar units. The mass difference between the parent ion and a major fragment ion would correspond to the mass of the cymarose residue (146 Da for C₇H₁₄O₃, considering the loss of a water molecule from the free sugar mass of 164 Da upon forming the glycosidic bond). This characteristic loss provides clear evidence for the presence of a cymarose moiety within the larger structure. scribd.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Elucidation of Glycosides

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the initial characterization of glycosides containing β-D-cymarose. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements (typically to within 5 ppm), which are essential for determining the precise elemental composition of a parent molecule and its fragments.

When a glycoside is analyzed by HRMS, the instrument measures the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻) with high precision. This accurate mass is then used to calculate a unique molecular formula. For glycosides, the presence of a sugar moiety like β-D-cymarose results in a specific mass addition to the aglycone. The exact mass of a cymarose residue (C₇H₁₂O₃), resulting from the loss of a water molecule during glycosidic bond formation, is 144.0786 Da. This precise mass is a diagnostic marker for its presence. In contrast, a common hexose (B10828440) sugar like glucose would add a residue of C₆H₁₀O₅ with an exact mass of 162.0528 Da. mdpi.com The ability of HRMS to distinguish between these subtle mass differences is fundamental to identifying the specific type of sugar present in the glycoside.

| Monosaccharide | Molecular Formula of Residue | Exact Mass of Residue (Da) |

|---|---|---|

| Cymarose | C₇H₁₂O₃ | 144.0786 |

| Digitoxose | C₆H₁₀O₃ | 130.0629 |

| Hexose (e.g., Glucose, Galactose) | C₆H₁₀O₅ | 162.0528 |

| Pentose (e.g., Xylose, Arabinose) | C₅H₈O₄ | 132.0422 |

| Rhamnose (Deoxyhexose) | C₆H₁₀O₄ | 146.0579 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Glycosidic Sequence Determination

Tandem Mass Spectrometry (MS/MS or MS²) is a powerful technique used to deduce the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. For glycosides containing β-D-cymarose, MS/MS provides critical information about the nature of the sugar, the aglycone, and the sequence of monosaccharide units in more complex oligosaccharides.

In an MS/MS experiment, the molecular ion of the glycoside is isolated and then subjected to collision-induced dissociation (CID). This process breaks the weakest chemical bonds, which in glycosides are typically the glycosidic bonds linking the sugar units to each other and to the aglycone. The fragmentation typically results in a characteristic neutral loss of the sugar residue. For a terminal β-D-cymarose unit, this corresponds to a loss of 144.0786 Da. mdpi.comnih.govmdpi.com

By analyzing the series of fragmentation events, the sequence of sugars can be determined. For example, in a disaccharide containing cymarose and glucose, MS/MS analysis can reveal which sugar is attached to the aglycone and which is at the terminal position. The fragmentation pattern can also provide clues about the linkage positions between sugar units, although this often requires comparison with known standards or complementary data from techniques like NMR.

| Precursor Ion [M+H]⁺ | Fragmentation Event | Major Product Ion | Neutral Loss (Da) | Structural Information Gained |

|---|---|---|---|---|

| Aglycone-Cymarose | Cleavage of glycosidic bond | Aglycone [A+H]⁺ | 144.0786 | Confirms presence of a cymarose moiety |

| Aglycone-Glucose-Cymarose | Loss of terminal cymarose | [M-144+H]⁺ | 144.0786 | Identifies cymarose as the terminal sugar |

| Aglycone-Glucose-Cymarose | Loss of terminal cymarose and glucose | Aglycone [A+H]⁺ | 306.1314 (144.0786 + 162.0528) | Confirms the entire sugar sequence and identifies the aglycone |

Derivatization Strategies for Enhanced MS Analysis (e.g., reductive amination, permethylation)

The analysis of carbohydrates by mass spectrometry can sometimes be challenging due to their high polarity and low ionization efficiency. Chemical derivatization is a strategy used to modify the sugar molecule to improve its analytical properties for MS analysis. nih.govspringernature.comacs.org

Permethylation: This is one of the most common derivatization techniques for glycans. nih.govresearchgate.net In this process, all free hydroxyl (-OH) and N-acetyl groups are converted to methyl ethers (-OCH₃) and methyl amides, respectively. Permethylation offers several advantages: it increases the hydrophobicity of the sugar, leading to better retention in reversed-phase chromatography; it significantly enhances ionization efficiency in positive-ion mode MS; and it stabilizes the molecule, leading to more predictable and informative fragmentation patterns in MS/MS analysis, which can help in determining the linkage positions between sugar units. springernature.comnih.govresearchgate.net

Reductive Amination: This method is used to derivatize the reducing end of a carbohydrate. The open-chain aldehyde form of the sugar reacts with an amine-containing reagent (a fluorescent or chromophoric tag) to form a Schiff base, which is then reduced to a stable secondary amine. This strategy is particularly useful as it attaches a tag that can improve chromatographic retention and dramatically increase ionization efficiency, especially for electrospray ionization (ESI), thereby enhancing the sensitivity of detection. nih.govacs.orghilarispublisher.com

Chromatographic Methods in Structural Analysis

Chromatography is indispensable for the isolation and purification of cymarose-containing glycosides from complex natural extracts and for assessing their purity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique essential for both the analysis and purification of glycosides. nih.govresearchgate.net Its primary roles in the context of β-D-cymarose pyranose moieties are purity assessment and the separation of closely related isomers.

Purity Assessment: HPLC can effectively separate the target glycoside from impurities, starting materials, or byproducts of a reaction. By using detectors like UV-Vis or mass spectrometry, a chromatogram is produced where the peak area of the target compound relative to the total area of all peaks gives a quantitative measure of its purity.

Isomer Separation: Glycosides can exist as various isomers (e.g., anomers, diastereomers, or positional isomers) that are often difficult to distinguish. HPLC, especially with the appropriate choice of stationary phase (column), can resolve these different forms. For instance, separating the β-D-cymarose anomer from the α-D-cymarose anomer is critical for confirming stereochemistry. Chiral HPLC columns are specifically designed to separate enantiomers, while other column chemistries can separate diastereomers and positional isomers based on subtle differences in their structure and polarity. sielc.com

| Column Type | Separation Principle | Application for Cymarose Glycosides |

|---|---|---|

| Reversed-Phase (C18, C8) | Hydrophobic interactions | General purity assessment, separation of glycosides with different aglycones or polarity. |

| Normal-Phase / HILIC | Polar interactions | Separation of highly polar glycosides and their positional isomers. |

| Chiral Stationary Phases (e.g., polysaccharide-based) | Stereospecific interactions | Separation of enantiomers (D- vs. L-cymarose) and anomers (α- vs. β-cymarose). |

Thin-Layer Chromatography (TLC) in Isolation and Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative analysis of samples. uni.eduresearchgate.netnih.govcreative-biolabs.comnih.gov Despite the prevalence of more advanced techniques, TLC remains a valuable tool in natural product chemistry for several purposes:

Isolation: TLC is often used in the initial stages of purification to identify the best solvent system for a larger-scale separation by column chromatography. It helps visualize the number of components in a mixture.

Reaction Monitoring: The progress of a chemical reaction, such as the synthesis or modification of a cymarose glycoside, can be quickly monitored by TLC. By spotting the reaction mixture on a TLC plate over time, one can observe the disappearance of the starting material and the appearance of the product.

Purity Check: It provides a quick preliminary assessment of the purity of isolated fractions.

The separation is based on the differential partitioning of compounds between the stationary phase (e.g., silica (B1680970) gel on a plate) and the mobile phase (a solvent or solvent mixture). The position of a compound on the developed plate is characterized by its Retention Factor (Rf), which is unique for a given compound in a specific solvent system. researchgate.net

| Solvent System (v/v) | Polarity | Typical Application |

|---|---|---|

| Ethyl Acetate (B1210297) : Hexane (e.g., 7:3) | Medium Polarity | Separation of less polar glycosides or aglycones. |

| Chloroform (B151607) : Methanol (B129727) (e.g., 9:1) | Medium-High Polarity | General screening and separation of various glycosides. |

| Butanol : Acetic Acid : Water (e.g., 4:1:3) | High Polarity | Separation of highly polar, polyhydroxylated glycosides. researchgate.net |

Integrated Spectroscopic and Chromatographic Approaches for Comprehensive Structure Elucidation

The complete and unambiguous structural elucidation of a β-D-cymarose pyranose-containing glycoside is rarely achieved with a single technique. Instead, a comprehensive understanding is built by integrating data from multiple spectroscopic and chromatographic methods. eurekaselect.comsemanticscholar.orgnih.govnih.gov A typical workflow involves a hyphenated technique such as Liquid Chromatography-Mass Spectrometry (LC-MS).

In an LC-MS system, HPLC first separates the components of a complex mixture. nih.gov The separated components then flow directly into the mass spectrometer, which provides mass information for each peak in the chromatogram. researchgate.net By employing HRMS and MS/MS detectors, this integrated approach allows for:

Separation and Purity Assessment: The HPLC component separates the target glycoside from other compounds and isomers.

Molecular Formula Determination: HRMS analysis of the HPLC peak provides the accurate mass and elemental composition.

Structural Fragmentation: MS/MS analysis of the same peak reveals the structure of the sugar units (confirming cymarose via its neutral loss) and the aglycone, as well as the glycosidic sequence. nih.govnih.gov

This powerful combination of separation and detection allows for the confident identification and partial structural characterization of known and even novel cymarose glycosides directly from complex mixtures, such as plant extracts, with minimal sample preparation. For absolute stereochemical assignment, data from other spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), are typically required to complement the LC-MS findings.

Chemical Synthesis and Synthetic Strategies for β D Cymarose Pyranose and Its Glycosides

Methodological Challenges in the Construction of 2-Deoxyglycosidic Bonds

The primary obstacle in the synthesis of 2-deoxyglycosides, including those of cymarose, is the lack of a neighboring group at the C-2 position. nih.govnih.govacs.org In conventional glycosylation reactions, a participating group at C-2, such as an acetyl or benzoyl group, can form a transient cyclic intermediate that shields one face of the glycosyl donor, leading to the stereoselective formation of the 1,2-trans-glycosidic bond. mdpi.com Without this directing functionality, the formation of a transient oxocarbenium ion intermediate often leads to a mixture of α and β anomers, with the α-anomer frequently being the major product due to the anomeric effect. researchgate.netresearchgate.net

Furthermore, 2-deoxyglycosyl donors are generally more reactive and less stable than their C-2 oxygenated counterparts. nih.govacs.org This increased reactivity can result in undesired side reactions, such as the formation of glycals (unsaturated sugars). acs.org The stereochemical outcome of 2-deoxyglycosylation is also highly sensitive to various factors including the nature of the glycosyl donor's leaving group, the promoter, the solvent, and the structure of the glycosyl acceptor, making the development of a universally reliable method a formidable task. nih.govacs.orgmdpi.com

Stereoselective Glycosylation Methodologies for β-Linkages

To overcome the challenges associated with the synthesis of 2-deoxy-β-glycosides, a variety of stereoselective glycosylation methodologies have been developed. These strategies aim to control the anomeric stereoselectivity through different mechanisms, including catalysis, the use of specific glycosyl donors and promoters, and the implementation of directing groups.

Gold(I)-Catalyzed Glycosylation

Transition-metal catalysis, particularly with gold(I) complexes, has emerged as a powerful tool for stereoselective glycosylation. rsc.org Gold(I) catalysts are known for their ability to activate alkynes and other functionalities under mild conditions. In the context of 2-deoxyglycosylation, various strategies have been employed.

One approach involves the use of glycosyl donors with an ortho-alkynylbenzoate group. The gold(I) catalyst activates the alkyne, facilitating the departure of the leaving group and the subsequent attack by a glycosyl acceptor. rsc.org Another strategy utilizes S-but-3-ynyl thioglycoside donors, which upon activation with a gold(I) catalyst, can lead to the formation of glycosides. rsc.org More recently, gold(I)-catalyzed methods involving 1,2-alkyl/arylthio migration from a C-2 substituent have been developed to afford 2-deoxy-β-glycosides with high stereoselectivity. nih.gov These methods often proceed under mild reaction conditions and have been successfully applied to the synthesis of complex oligosaccharides. nih.gov

A notable example is the use of a C-2 S-propargyl xanthate (OSPX) leaving group or a C-2 ortho-alkynylbenzoate (OABz) substituent on a thioglycoside donor. nih.gov Activation by a gold(I) catalyst triggers a 1,2-alkyl/arylthio-migration, leading to the formation of the desired 2-deoxy-β-glycoside. nih.gov Mechanistic studies have suggested that the reaction proceeds through an oxocarbenium intermediate that adopts a specific conformation, favoring the bottom-face attack by the acceptor to yield the β-anomer. nih.gov

Use of Glycosyl Donors and Promoters (e.g., peracylated sugar bromide, peracetylated sugar with BF₃·OBu₂)

The choice of glycosyl donor and promoter plays a crucial role in determining the stereochemical outcome of glycosylation reactions.

Peracylated Sugar Bromides: Glycosyl bromides are among the earliest and most studied glycosyl donors for 2-deoxyglycosylation. nih.govacs.orgresearchgate.net These donors are typically activated under Koenigs-Knorr conditions using silver salts as promoters. nih.govacs.org However, due to their high reactivity and instability, they often need to be generated in situ. nih.govacs.org The stereoselectivity of these reactions is highly dependent on the specific silver salt used and the reaction conditions. nih.gov While often leading to mixtures of anomers, indirect methods using a temporary directing group at C-2, which is later removed, have been developed to achieve exclusive β-selectivity. researchgate.net

Peracetylated Sugars with BF₃·OBu₂: While not as common for achieving β-selectivity with 2-deoxy sugars, the combination of a peracetylated sugar (as a glycosyl donor) and a Lewis acid promoter like boron trifluoride etherate (BF₃·OBu₂) is a well-established method in carbohydrate synthesis. For 2-deoxy sugars, such combinations often favor the formation of the α-anomer due to the anomeric effect. Achieving β-selectivity with this type of system typically requires specific conditions or substrate modifications that are not generally applicable.

Other notable glycosyl donors for 2-deoxyglycosylation include glycosyl phosphites and thioglycosides. mdpi.comresearchgate.net Glycosyl phosphites, when activated with a promoter like trimethylsilyl triflate (TMSOTf) at low temperatures, have shown β-selectivity, although this can be dependent on the specific coupling partners. mdpi.com

Strategies for Controlling Anomeric Stereoselectivity

Several strategies have been devised to gain control over the anomeric stereoselectivity in the absence of a C-2 participating group.

Directing Groups: A common indirect approach involves the installation of a temporary directing group at the C-2 position of the glycosyl donor. This group functions similarly to a participating group, directing the incoming glycosyl acceptor to the opposite face to afford a 1,2-trans-glycoside. The directing group is then removed in a subsequent step to yield the 2-deoxy-β-glycoside. mdpi.comresearchgate.netresearchgate.net

Reagent Control: This strategy focuses on matching the reactivity of the glycosyl donor and its leaving group with the reaction conditions to favor a specific reaction pathway. For instance, the use of glycosyl sulfonates has been shown to proceed through an SN2-like mechanism, leading to high β-selectivity. nih.gov By carefully selecting the sulfonate leaving group, it is possible to achieve stereospecific glycosylation. nih.gov

Anomeric O-Alkylation: This method involves the deprotonation of a 2-deoxy-lactol to form a glycosyl-1-alkoxide, which then reacts with an electrophile in an SN2-like fashion. nih.gov This approach has been shown to produce 2-deoxy-β-glycosides with high stereoselectivity. nih.gov The observed β-selectivity is attributed to stereoelectronic effects that favor the formation of the equatorial anomeric bond under kinetic control. nih.gov

De Novo Synthesis Pathways for 2,6-Dideoxy-3-O-Methyl Sugars

De novo synthesis offers an alternative to traditional glycosylation methods by constructing the sugar ring from acyclic precursors. This approach allows for the introduction of desired stereochemistry and functional groups at specific positions from the outset. For 2,6-dideoxy sugars like cymarose, de novo asymmetric synthesis provides a powerful route to enantiomerically pure products. researchgate.netnih.govmdpi.com

One common strategy involves the use of an Achmatowicz rearrangement, where a furan alcohol is converted into a pyranone derivative. researchgate.netmdpi.com This pyranone can then be elaborated through a series of stereoselective reactions, such as Michael additions and reductions, to install the required stereocenters of the 2,6-dideoxy sugar. researchgate.net The stereochemical outcome of these reactions can be controlled by the existing stereocenters in the molecule or by the use of chiral reagents. researchgate.net

Another de novo approach utilizes iterative dihydroxylation of dienoates to build up the stereochemistry of the sugar backbone. mdpi.com This method allows for the flexible synthesis of various deoxy sugars. mdpi.com The synthesis of digitoxin, which contains the 2,6-dideoxy sugar digitoxose, has been achieved through a de novo approach featuring a palladium-catalyzed glycosylation and diastereoselective dihydroxylation as key steps. nih.gov These strategies are, in principle, adaptable for the synthesis of cymarose.

Synthesis of Oligosaccharides Containing β-D-Cymarose Pyranose Units

The synthesis of oligosaccharides containing 2-deoxy sugars is a complex undertaking that requires efficient and stereoselective glycosylation methods. researchgate.net The strategies developed for the synthesis of monosaccharides are often extended to the construction of larger glycans. nih.gov

Enzymatic synthesis offers a powerful alternative to chemical methods for oligosaccharide synthesis. researchgate.net Glycosyltransferases, the enzymes responsible for glycosidic bond formation in nature, are highly specific for both the donor and acceptor substrates and produce the desired stereochemistry with absolute fidelity. While the availability of specific glycosyltransferases for rare sugars like cymarose may be limited, enzyme engineering and the use of glycosynthases (mutated glycosidases) are expanding the scope of enzymatic glycosylation. researchgate.net

Another cellular approach involves the use of saccharide primers. nih.gov These are amphiphilic glycosides that can be taken up by cells and elongated by the cellular glycosylation machinery. nih.gov By choosing the appropriate primer and cell line, it is possible to synthesize a variety of oligosaccharides. nih.gov

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis represents a powerful strategy that merges the precision of enzymatic catalysis with the versatility of chemical synthesis to construct complex molecules like β-D-cymarose pyranose and its corresponding glycosides. This approach circumvents many challenges associated with purely chemical methods, such as the need for extensive protecting group manipulations and the difficulty in achieving specific stereoselectivity, particularly for 2-deoxy-sugars like cymarose. The core of this strategy lies in the use of enzymes, primarily glycosyltransferases (GTs), to form the critical glycosidic bond with high fidelity.

The synthesis of β-D-cymarose glycosides via a chemoenzymatic route typically involves two key stages: the chemical synthesis of an activated cymarose donor and the subsequent enzyme-catalyzed transfer of the cymarose moiety to an acceptor molecule.

Key Components of Chemoenzymatic Glycosylation:

Glycosyl Donor: For the enzymatic reaction to proceed, the cymarose sugar must be "activated." In biological systems, this is typically a nucleotide sugar, such as UDP-cymarose or TDP-cymarose. The chemical synthesis of these activated donors is a critical first step. Alternatively, simpler activated donors, such as glycosyl fluorides or phosphates, can be chemically prepared and used with engineered enzymes called glycosynthases.

Glycosyl Acceptor: The acceptor molecule is the aglycone to which the cymarose sugar will be attached. This can be a variety of structures, including steroid cores like digitoxigenin or strophanthidin (B154792), to form cardiac glycosides. The acceptor's structure can be modified to create novel analogs.

Enzyme Catalyst: Glycosyltransferases are the biocatalysts that mediate the transfer of the activated cymarose donor to the acceptor. wikipedia.org These enzymes exhibit high regio- and stereoselectivity, ensuring the formation of the desired β-glycosidic linkage. researchgate.net Given that cymarose is a rare 2,6-dideoxy sugar, wild-type enzymes may not readily accept it as a substrate. Therefore, protein engineering and directed evolution are crucial for developing mutant glycosyltransferases with tailored substrate specificity.

Research Findings in Deoxy Sugar Glycosylation

While specific research detailing the chemoenzymatic synthesis of β-D-cymarose is limited in publicly accessible literature, extensive studies on related deoxy and dideoxy sugars provide a clear blueprint for this process. The primary challenge in the glycosylation of 2-deoxy-sugars is controlling the anomeric stereochemistry due to the absence of a participating functional group at the C-2 position. nih.gov Enzymes provide a solution to this problem.

Research has focused on identifying and engineering glycosyltransferases that are promiscuous enough to accept unnatural sugar donors. For instance, studies on GTs involved in the biosynthesis of various natural products have revealed enzymes capable of transferring a range of deoxy sugars. nih.gov By creating libraries of mutant enzymes and screening them against activated deoxy sugar donors, researchers can identify catalysts with enhanced activity and specificity.

One notable example is the engineering of the glycosyltransferase OleD from the oleandomycin biosynthetic pathway. Through directed evolution, variants like the "OleD Loki" have been created, demonstrating an expanded substrate scope capable of utilizing various NDP-sugars, including those of deoxy- and dideoxy-sugars, and transferring them to acceptor molecules. nih.gov This highlights a viable strategy for the enzymatic transfer of cymarose.

The general workflow for such a chemoenzymatic synthesis is outlined in the table below, based on established methodologies for similar rare sugars.

Table 1: Hypothetical Chemoenzymatic Synthesis Scheme for a Cymarose Glycoside

| Step | Action | Description | Key Considerations |

|---|---|---|---|

| 1 | Chemical Synthesis of Donor | Synthesis of an activated thymidine diphosphate-β-D-cymarose (TDP-β-D-cymarose). | This multi-step chemical process requires protection of hydroxyl groups, phosphorylation at the anomeric center, and coupling with thymidine monophosphate (TMP). |

| 2 | Enzyme Selection/Engineering | Identification and expression of a suitable glycosyltransferase. | An engineered GT, such as a variant of OleD, known to accept 2,6-dideoxy-sugars would be a primary candidate. nih.gov |

| 3 | Enzymatic Glycosylation | The acceptor (e.g., strophanthidin) is incubated with the TDP-β-D-cymarose donor and the engineered glycosyltransferase. | Reaction conditions such as pH, temperature, and buffer components must be optimized for enzyme activity and stability. A nucleotide recycling system may be included to prevent product inhibition. wikipedia.org |

This chemoenzymatic approach offers a highly efficient and stereoselective route to producing β-D-cymarose pyranose containing glycosides. The ability to engineer glycosyltransferases opens the door to creating a wide array of novel glycoside analogs for further study by varying the acceptor molecule. nih.govresearchgate.net

Derivatization and Chemical Modification for Research Applications

Acetylation and Peracetylation for Spectroscopic Analysis

Acetylation of the free hydroxyl group at the C4 position of beta-D-cymarose pyranose is a common strategy to enhance its solubility in organic solvents and to improve its behavior in various spectroscopic analyses, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In proton NMR (¹H NMR) spectroscopy, the acetylation of the C4-hydroxyl group induces a downfield shift of the proton at C4 (H4) and adjacent protons. This is due to the deshielding effect of the newly introduced acetyl group. By comparing the ¹H NMR spectra of native cymarose with its acetylated form, researchers can confirm the position of the hydroxyl group and elucidate the stereochemistry of the pyranose ring.

Peracetylation, the acetylation of all free hydroxyl groups, is particularly useful in the context of larger oligosaccharides or glycosides containing cymarose. While cymarose itself only has one hydroxyl group, in a larger molecule with multiple sugar units, peracetylation simplifies the NMR spectra by providing a more uniform chemical environment and preventing hydrogen bonding with the solvent.

Mass spectrometry is another powerful tool for which acetylation provides significant benefits. Acetylated sugars are more volatile and tend to produce clearer fragmentation patterns in Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov The mass difference of 42 Da (the mass of an acetyl group) between the native and acetylated cymarose can be readily detected, confirming the presence of a single hydroxyl group. In tandem mass spectrometry (MS/MS), the fragmentation of acetylated cymarose can provide valuable structural information.

Table 1: Expected ¹H NMR Chemical Shift Changes upon Acetylation of this compound

| Proton | Expected Chemical Shift (ppm) in Native Cymarose | Expected Chemical Shift (ppm) in 4-O-Acetyl-beta-D-Cymarose | Expected Change |

| H1 | ~4.5-4.8 | ~4.6-4.9 | Minor shift |

| H2ax | ~1.6-1.8 | ~1.7-1.9 | Minor shift |

| H2eq | ~2.0-2.2 | ~2.1-2.3 | Minor shift |

| H3 | ~3.2-3.4 | ~3.3-3.5 | Minor shift |

| H4 | ~3.5-3.7 | ~4.8-5.1 | Significant downfield shift |

| H5 | ~3.8-4.0 | ~3.9-4.1 | Minor shift |

| H6 (CH₃) | ~1.2-1.3 | ~1.2-1.3 | No significant change |

| OCH₃ | ~3.4-3.5 | ~3.4-3.5 | No significant change |

Note: The expected chemical shifts are approximate and can vary based on the solvent and other molecular features.

Permethylation for Linkage Analysis prior to Hydrolysis

Permethylation is a cornerstone technique for determining the glycosidic linkages between sugar residues in an oligosaccharide or polysaccharide. nih.gov In the context of a larger glycoside containing beta-D-cymarose, permethylation followed by hydrolysis allows for the identification of the carbon atom through which cymarose is attached to the aglycone or another sugar.

The procedure involves treating the glycoside with a strong base, such as sodium hydride, and methyl iodide to convert all free hydroxyl groups into methyl ethers. In the case of a cymarose-containing glycoside, the C4-hydroxyl of the cymarose unit would be methylated.

Following permethylation, the glycoside is subjected to acid hydrolysis, which cleaves the glycosidic bonds. escholarship.org The resulting partially methylated monosaccharides are then reduced to their corresponding alditols and subsequently acetylated. The final products, partially methylated alditol acetates (PMAAs), are analyzed by GC-MS.

The position of the original glycosidic linkage is identified by the location of the free hydroxyl group (which becomes an acetylated hydroxyl group in the final PMAA) on the cymarose alditol. For example, if cymarose is linked through its C1 position to an aglycone, the hydrolysis will generate a free hydroxyl at C1, which is then reduced and acetylated. The GC-MS analysis of the resulting PMAA of cymarose would show methylation at C3 (from the original structure) and C4, and acetylation at C1 and C5. This pattern of methylation and acetylation provides unambiguous evidence of the glycosidic linkage position.

Table 2: Fragmentation Pattern of a Permethylated and Acetylated Cymarose Derivative in GC-MS for Linkage Analysis

| Derivative | Linkage Position | Key MS Fragments (m/z) | Interpretation |

| 1,5-di-O-acetyl-2,6-dideoxy-3,4-di-O-methyl-D-ribo-hexitol | Terminal | 117, 131, 161, 205 | Cleavage between C1-C2, C2-C3, C3-C4, C4-C5 |

| 1,4,5-tri-O-acetyl-2,6-dideoxy-3-O-methyl-D-ribo-hexitol | 1 -> 4 | 117, 131, 189, 233 | Reveals a linkage at C4 |

Strategies for Selective Hydroxyl Group Modification

This compound possesses a single secondary hydroxyl group at the C4 position, which simplifies strategies for its selective modification. The reactivity of this hydroxyl group can be exploited to introduce a variety of chemical functionalities.

One common strategy involves the use of protecting groups to temporarily block the C4-hydroxyl during multi-step syntheses involving other parts of a larger molecule. For instance, the hydroxyl group can be converted to a silyl (B83357) ether (e.g., using tert-butyldimethylsilyl chloride) or a benzyl (B1604629) ether. These protecting groups are stable under a range of reaction conditions but can be selectively removed later.

Direct modification of the C4-hydroxyl can be achieved through various reactions:

Esterification: Reaction with an acid chloride or anhydride (B1165640) in the presence of a base will form an ester. This is the basis for acetylation as discussed previously but can be extended to other esters to modulate the molecule's properties.

Etherification: Reaction with an alkyl halide under basic conditions (Williamson ether synthesis) can form an ether.

Oxidation: The secondary alcohol at C4 can be oxidized to a ketone using reagents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation. This ketone can then serve as a handle for further modifications, such as the introduction of a nucleophile.

Introduction of Reporter or Functional Groups for Specific Research Probes

The C4-hydroxyl group of beta-D-cymarose serves as a convenient attachment point for reporter groups, such as fluorophores, or other functional groups to create specific research probes. nih.gov These probes are invaluable for studying the biological interactions of cymarose-containing molecules, such as their binding to receptors or enzymes.

A common approach is to link a fluorescent dye to the C4 position. This can be achieved by first activating the hydroxyl group or by using a fluorescent tag that has a reactive group capable of forming a stable bond with the alcohol. For example, a fluorescent acid chloride could be used to form a fluorescent ester. Alternatively, the hydroxyl group could be converted to a more reactive functional group, such as an amine or a thiol, which can then be coupled to a wider range of commercially available fluorescent probes.

The introduction of a "click chemistry" handle, such as an azide (B81097) or an alkyne, at the C4 position is another powerful strategy. researchgate.net This allows for the efficient and specific attachment of a variety of molecules, including reporter groups, biotin (B1667282) for affinity purification, or even larger biomolecules, through a copper-catalyzed or strain-promoted azide-alkyne cycloaddition reaction.

By attaching such functional groups, researchers can create probes to:

Visualize the localization of cymarose-containing cardiac glycosides within cells using fluorescence microscopy.

Quantify binding affinities to their protein targets through fluorescence polarization or other biophysical assays.

Isolate and identify binding partners using affinity pull-down assays.

The development of such cymarose-based probes is essential for elucidating the mechanisms of action of important therapeutic agents and for the design of new drugs with improved specificity and efficacy. nih.gov

Conformational Analysis and Computational Studies of β D Cymarose Pyranose

Experimental Approaches to Conformational Analysis (e.g., J-coupling constants, NOE correlations)

A thorough experimental analysis would involve the acquisition and interpretation of high-resolution NMR spectra of β-D-cymarose pyranose. Proton-proton (¹H-¹H) J-coupling constants are crucial for determining the dihedral angles between adjacent protons on the pyranose ring, which in turn defines the ring's conformation (e.g., chair, boat, or skew-boat). For instance, a large J-coupling value (typically 8-10 Hz) between two axial protons would suggest a specific chair conformation. To populate this section, a data table of experimentally measured J-coupling constants for all adjacent protons in the β-D-cymarose pyranose ring would be essential.

Furthermore, NOE correlation data provides information about the spatial proximity of protons that are not necessarily bonded. Strong NOE signals between specific protons can confirm conformational assignments, such as identifying 1,3-diaxial interactions characteristic of a chair form. A detailed study would present these NOE correlations, likely in a tabular format, to support the proposed three-dimensional structure in solution. The absence of such published data for β-D-cymarose pyranose prevents a detailed discussion in this area.

Density Functional Theory (DFT) Calculations for Conformation and Chemical Shifts

Computational chemistry, particularly DFT, is a powerful tool for complementing experimental findings. A typical study would involve optimizing the geometries of various possible conformers of β-D-cymarose pyranose (e.g., the ⁴C₁ and ¹C₄ chair forms, as well as various boat and skew-boat conformations) to determine their relative energies. The conformer with the lowest calculated energy is predicted to be the most stable. A data table summarizing the relative energies of these conformers would be a central piece of this section.

In addition to energies, DFT methods can accurately predict NMR chemical shifts for both proton (¹H) and carbon (¹³C) nuclei. By comparing the calculated chemical shifts for different conformers with the experimentally determined values, researchers can validate the conformational assignment. A comparative table of experimental versus calculated chemical shifts for the most stable conformer(s) would be necessary for a comprehensive analysis. Currently, such specific computational data for β-D-cymarose pyranose is not found in the literature.

Molecular Dynamics Simulations and Potential Energy Surface Analysis

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules like β-D-cymarose pyranose in solution over time. These simulations can reveal how the molecule flexes and transitions between different conformations. The results of an MD simulation are often used to generate a potential energy surface (PES), which is a multi-dimensional map that illustrates the energy of the molecule as a function of its geometry (e.g., key dihedral angles).

The PES can identify the lowest energy conformations (valleys on the surface) and the energy barriers to transition between them (saddle points). This provides a more complete picture of the molecule's conformational landscape than static DFT calculations alone. A detailed analysis would include visualizations of the PES and discussion of the observed conformational dynamics. The lack of specific MD simulation studies on β-D-cymarose pyranose makes it impossible to provide this level of detail.

Investigation of Intramolecular Interactions (e.g., hydrogen bonding) and their Conformational Impact

The conformation of a pyranose ring is heavily influenced by intramolecular interactions, particularly hydrogen bonds between the hydroxyl groups. The orientation of these groups can stabilize or destabilize certain conformations. For β-D-cymarose, the methoxy (B1213986) group at the C3 position would also play a significant role in these interactions.

A computational investigation would typically analyze the optimized geometries to identify potential intramolecular hydrogen bonds, detailing their lengths and angles. This analysis helps to explain why certain conformers are more stable than others. For example, a network of hydrogen bonds might lock the pyranose ring into a specific chair conformation. A table listing the identified hydrogen bonds and their geometric parameters for the most stable conformer would be required to substantiate this section. This specific information is not currently available for β-D-cymarose pyranose.

Biosynthesis and Enzymatic Transformations Involving β D Cymarose Pyranose

Proposed Biosynthetic Pathways for 2,6-Dideoxy-3-O-Methylhexoses

The complete biosynthetic pathway of β-D-cymarose in plants like Digitalis purpurea has not been fully elucidated. However, extensive research on the biosynthesis of structurally similar 2,6-deoxysugars in bacteria, particularly the L-mycarose pathway in the tylosin-producing bacterium Streptomyces fradiae, provides a robust model for proposing the steps involved in cymarose formation. nih.govnih.gov These pathways commence from a common precursor, TDP-D-glucose, and proceed through a series of enzymatic modifications to yield the final activated deoxysugar nucleotide, which is then ready for transfer by glycosyltransferases.

The proposed pathway for TDP-D-cymarose begins with the conversion of TDP-D-glucose to TDP-4-keto-6-deoxy-D-glucose, a reaction catalyzed by TDP-D-glucose 4,6-dehydratase. This intermediate is a common branch point for the biosynthesis of numerous deoxysugars. researchgate.net Subsequent steps are thought to involve a 2-dehydrogenation, a 3-C-methylation, a C-5 epimerization, and a C-4 reduction to yield TDP-D-cymarose.

A parallel pathway, the biosynthesis of TDP-L-mycarose in Streptomyces fradiae, has been extensively studied and offers insights into the enzymes that could be involved in cymarose biosynthesis. nih.govnih.gov

Table 1: Proposed Enzymatic Steps in the Biosynthesis of TDP-D-Cymarose (based on the TDP-L-Mycarose pathway)

| Step | Intermediate | Enzyme Class (Example from Mycarose Pathway) | Function |

| 1 | TDP-D-glucose | TDP-D-glucose 4,6-dehydratase (TylA2) | Conversion to TDP-4-keto-6-deoxy-D-glucose |

| 2 | TDP-4-keto-6-deoxy-D-glucose | 2-dehydrase (TylX3) | Formation of a 2,3-ene-diol intermediate |

| 3 | TDP-2,3-ene-diol intermediate | 3-reductase (TylC1) | Reduction at C-3 |

| 4 | TDP-4-keto-2,6-dideoxy-D-glucose | C-3 Methyltransferase (TylC3) | Methylation at the C-3 position |

| 5 | TDP-4-keto-2,6-dideoxy-3-O-methyl-D-glucose | C-5 Epimerase (TylK) | Epimerization at C-5 |

| 6 | TDP-4-keto-2,6-dideoxy-3-O-methyl-D-xylo-hexose | C-4 Ketoreductase (TylC2) | Reduction of the C-4 keto group to a hydroxyl group |

| Final Product | TDP-D-cymarose |

This table is a proposed pathway for TDP-D-cymarose based on the characterized pathway for TDP-L-mycarose. The specific enzymes for cymarose biosynthesis in Digitalis may differ.

Enzymatic Glycosylation and Glycosidase-Mediated Transformations

The attachment of β-D-cymarose to an aglycone is a critical step in the biosynthesis of cardiac glycosides, and this reaction is catalyzed by UDP-glycosyltransferases (UGTs). These enzymes exhibit a high degree of specificity for both the sugar donor (TDP-D-cymarose) and the aglycone acceptor. In Digitalis, it is proposed that at least three different glucosyltransferases are involved in the formation of cardiac glycosides. fau.de

Conversely, the cleavage of the cymarose moiety from a glycoside is carried out by glycosidases. In Digitalis lanata, cardenolide-specific glucohydrolases have been identified. nih.govpharm.or.jp These enzymes are involved in the maturation and turnover of cardiac glycosides. For instance, Cardenolide glucohydrolase II (CGH II) is specific for cardenolide disaccharides. pharm.or.jp The substrate specificity of these glycosidases is influenced by the conformation of the sugar chain, with intramolecular hydrogen bonds within the sugar portion of the glycoside potentially hindering enzymatic recognition and cleavage. nih.gov

Characterization of Relevant Glycosyltransferases and Glycosidases

While the specific glycosyltransferases that utilize TDP-D-cymarose in Digitalis have not been isolated and fully characterized, transcriptome analysis of Digitalis purpurea has identified numerous candidate UGT genes potentially involved in cardiac glycoside biosynthesis. nih.govmdpi.comnih.govmdpi.com Insights into the nature of these enzymes can be gleaned from studies of glycosyltransferases in other organisms that produce similar deoxysugars. For example, the mycarosyltransferase TylCV from the tylosin (B1662201) biosynthetic pathway in S. fradiae is responsible for transferring L-mycarose to the macrolide aglycone. nih.gov

The enzymes responsible for the biosynthesis of the TDP-L-mycarose donor have been characterized in some detail. nih.govnih.gov TylC3, the methyltransferase, shows absolute specificity, which is crucial for ensuring that only TDP-L-mycarose is produced. In contrast, the subsequent epimerase (TylK) and reductase (TylC2) exhibit more relaxed substrate specificity. nih.gov

With regard to glycosidases, Cardenolide glucohydrolase II (CGH II) from Digitalis lanata has been studied for its substrate specificity towards various cardenolide disaccharides. pharm.or.jp The enzyme's activity is significantly affected by the nature of the sugar chain attached to the aglycone.

Table 2: Characterized Enzymes Related to the Metabolism of 2,6-Dideoxy-3-O-Methylhexoses

| Enzyme | Organism | Substrate(s) | Function | Key Findings |

| TylC3 | Streptomyces fradiae | TDP-4-keto-2,6-dideoxy-D-glucose | C-3 Methylation | Exhibits absolute specificity, crucial for pathway fidelity. nih.gov |

| TylK | Streptomyces fradiae | TDP-4-keto-2,6-dideoxy-3-O-methyl-D-glucose | C-5 Epimerization | Shows relaxed substrate specificity. nih.gov |

| TylC2 | Streptomyces fradiae | TDP-4-keto-2,6-dideoxy-3-O-methyl-D-xylo-hexose | C-4 Ketoreduction | Exhibits relaxed substrate specificity. nih.gov |

| Cardenolide glucohydrolase II (CGH II) | Digitalis lanata | Cardenolide disaccharides | Deglucosylation | Specific for cardenolide disaccharides; activity is influenced by the sugar chain's conformation. nih.govpharm.or.jp |

Databases and Informatics in β D Cymarose Pyranose Research

NMR Chemical Shift Databases for Carbohydrate Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural determination of carbohydrates. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to the stereochemistry and conformation of the sugar ring, including the configuration of anomeric centers and the nature of glycosidic linkages. Databases dedicated to carbohydrate NMR data are therefore indispensable for identifying structures like β-D-cymarose pyranose, either as an isolated monosaccharide or as a component of a larger molecule.

Prominent databases in this field include the Carbohydrate Structure Database (CSDB) and SpectraBase . The CSDB is a comprehensive resource that stores structural, bibliographic, taxonomic, and NMR spectroscopic data for carbohydrates from bacterial, archaeal, plant, and fungal sources. It also features tools for the empirical simulation of NMR spectra, which can be used to predict the chemical shifts for a given structure and compare them against experimental data.

Table 1: Experimental ¹³C NMR Chemical Shifts for β-L-Cymarose Pyranose

| Carbon Atom | Chemical Shift (ppm) |

| C1 | 98.7 |

| C2 | 35.8 |

| C3 | 77.8 |

| C4 | 74.0 |

| C5 | 69.1 |

| C6 (CH₃) | 18.0 |

| OCH₃ | 57.0 |

| Note: Data corresponds to 2,6-dideoxy-3-O-methyl-L-ribo-hexose; β-pyranose. The chemical shifts for the D-enantiomer are identical in an achiral environment. spectrabase.com |

Mass Spectral Libraries for Glycoside Fragment Analysis

Mass spectrometry (MS) is a crucial analytical tool for determining the molecular weight and structure of glycosides. Mass spectral libraries, such as the NIST Mass Spectral Library and the Global Natural Products Social Molecular Networking (GNPS) platform, contain vast collections of fragmentation data that help researchers identify compounds in complex mixtures.

For glycosides, a common fragmentation pathway observed in techniques like Electrospray Ionization (ESI-MS/MS) is the cleavage of the glycosidic bond. This results in a neutral loss of the sugar residue and the detection of an ion corresponding to the aglycone. In the case of a glycoside containing a single β-D-cymarose unit, a characteristic neutral loss of 146.09 Da (the mass of the cymarose residue, C₇H₁₄O₄, minus the glycosidic oxygen) would be observed.

Analyzing the fragmentation of cardiac glycosides, where cymarose is a common sugar moiety, provides insight into this process. The tandem mass spectrum (MS/MS) of such a compound will typically show sequential losses of its sugar units, allowing for the determination of the carbohydrate sequence. For instance, the fragmentation of a glycoside like Strophanthidin-cymaroside would produce a prominent peak for the strophanthidin (B154792) aglycone after the loss of the cymarose sugar. By matching these observed fragmentation patterns and neutral losses against entries in mass spectral libraries, the identity of the sugar units, including β-D-cymarose, can be confidently determined. pdx.edu

Computational Databases for Structural and Electronic Properties

Computational databases are fundamental resources for accessing theoretical data on the structural and electronic properties of molecules. For β-D-cymarose pyranose, databases like PubChem provide a wealth of computed information derived from quantum chemical calculations and molecular modeling. This data is essential for understanding the molecule's three-dimensional shape, stability, and potential interactions.

These databases offer key structural identifiers, such as IUPAC names, SMILES strings, and InChI keys, which provide unambiguous, machine-readable representations of the molecule. Furthermore, they contain computed properties that describe the molecule's electronic characteristics. For example, the Topological Polar Surface Area (TPSA) is a descriptor calculated from the structure that helps predict the transport properties of a molecule. Computational tools and databases also allow for the generation and visualization of 3D conformers, providing insights into the preferred chair conformation of the pyranose ring and the spatial orientation of its substituents. nih.gov This information is critical for structure-based drug design and for understanding how β-D-cymarose may interact with biological receptors. nih.govchemicalbook.com

Table 2: Computed Structural and Electronic Properties for Cymarose Pyranose Anomers

| Property | α-D-Cymarose pyranose | β-D-Cymarose pyranose |

| Molecular Formula | C₇H₁₄O₄ | C₇H₁₄O₄ |

| Molecular Weight | 162.18 g/mol | 162.18 g/mol |

| IUPAC Name | (2S,4S,5R,6R)-4-methoxy-6-methyloxane-2,5-diol | (2R,4S,5R,6R)-4-methoxy-6-methyloxane-2,5-diol |

| InChI Key | DBDJCJKVEBFXHG-JRTVQGFMSA-N | DBDJCJKVEBFXHG-QVIHQLPCSA-N |

| Canonical SMILES | C[C@@H]1C@HO | C[C@@H]1C@HO |

| Topological Polar Surface Area | 58.9 Ų | 58.9 Ų |

Note: Data sourced from PubChem CID 12312890 and generalized for the beta anomer based on stereochemical differences.

Advanced Research Perspectives and Future Directions

Methodological Advancements in High-Throughput Structural Characterization

The intricate structures of complex carbohydrates have historically presented a significant challenge to detailed analysis, often creating a bottleneck in glycobiology research. nih.gov However, recent advancements in analytical technologies are paving the way for high-throughput (HTP) structural characterization of glycosides containing moieties like β-D-cymarose pyranose.

The development of automated systems for glycan analysis is a key area of progress. nih.govandrewalliance.com These systems integrate robotic liquid handling for sample preparation, purification, and derivatization, significantly reducing manual labor and improving the reproducibility and precision of results. nih.govbiopharminternational.com For instance, automated workflows can now process numerous samples in parallel, cutting down sample preparation times from days to a matter of hours. nih.govbiopharminternational.com This is particularly crucial for the analysis of N-glycans from glycoproteins, where monitoring glycosylation is a critical quality attribute in the development of biopharmaceuticals. biopharminternational.com

Mass spectrometry (MS) coupled with high-performance liquid chromatography (HPLC) has become an indispensable tool for identifying and characterizing glycosides. doi.orgcreative-proteomics.com Techniques like electrospray ionization (ESI) can be used to determine the fragmentation patterns of these molecules, providing valuable information about their basic structural skeletons. doi.orgnih.gov Multi-stage mass spectrometry (MSn) allows for detailed structural elucidation, even for minor components in complex mixtures. doi.orgresearchgate.net While these methods are powerful, the structural diversity of glycans means that a universal protocol for their analysis is still elusive, and a flexible approach is often required. nih.gov

Future advancements are expected to focus on the complete automation of glycan analysis, from sample preparation to data interpretation. nih.gov The integration of various MS-based platforms with sophisticated data analysis software will be crucial for the discovery of new bioactive compounds and for quality control in various industries. nih.govdoi.org

Table 1: Comparison of Traditional vs. High-Throughput Glycan Analysis

| Feature | Traditional Methods | High-Throughput Methods |

| Sample Throughput | Low (one sample at a time) | High (multiple samples in parallel) |

| Time per Sample | Days | Hours |

| Reproducibility | Prone to user variation | High, with automated liquid handling |

| Data Analysis | Manual and time-consuming | Automated with specialized software |

| Primary Techniques | NMR, manual chromatography | LC-MS/MS, automated HPLC |

Development of Modified β-D-Cymarose Pyranose Analogs and Probes (e.g., fluorinated analogs)

The synthesis of modified analogs of natural products is a cornerstone of drug discovery and chemical biology. Developing analogs of β-D-cymarose pyranose, such as those containing fluorine, can lead to compounds with enhanced stability, altered biological activity, and utility as molecular probes. acs.org

Fluorinated carbohydrates are of particular interest because the introduction of a fluorine atom can profoundly affect a molecule's properties, including its lipophilicity and conformational stability. acs.org A scalable, stereoselective synthesis of orthogonally protected C2-fluoro cymarose has been developed, utilizing techniques like Sharpless kinetic resolution and organocatalytic fluorination. acs.orgnih.gov This methodology has been successfully applied to the synthesis of a fluorinated analog of digoxin, demonstrating the potential impact of sugar ring fluorination on biological activity. acs.orgnih.gov

Future work will likely involve the synthesis of a wider range of modified β-D-cymarose pyranose analogs, incorporating different functional groups and labels. These analogs will be invaluable tools for studying the interactions of cymarose-containing molecules with their biological targets and for developing new therapeutic agents. nih.gov

Elucidation of Supramolecular Interactions Involving β-D-Cymarose Pyranose Moieties

Understanding the non-covalent interactions between carbohydrates and other molecules is fundamental to deciphering their biological roles. The β-D-cymarose pyranose moiety, as a component of larger molecules like cardiac glycosides, participates in a variety of supramolecular interactions that are critical to its function. nih.gov

Carbohydrate-protein interactions are often characterized by a combination of hydrogen bonding, hydrophobic interactions, and electrostatic interactions. nih.gov A key interaction for carbohydrates is the CH/π stacking interaction, where the C-H bonds of the sugar stack against the electron-rich face of an aromatic amino acid residue, such as tryptophan, tyrosine, or phenylalanine. nih.govmdpi.com These interactions, driven by a combination of dispersion and electrostatic forces, are surprisingly important for the specificity of carbohydrate recognition by proteins. nih.govbohrium.com

The specific arrangement of hydroxyl and methyl groups on the β-D-cymarose pyranose ring will dictate its preferred binding partners and geometries. The relatively hydrophobic patches created by the C-H groups on the sugar's surface can engage in favorable interactions with aromatic side chains in a protein's binding pocket. nih.gov The orientation and strength of these interactions are influenced by the electronic properties of both the carbohydrate and the aromatic partner. nih.gov

Future research will focus on the detailed characterization of these supramolecular interactions using a combination of experimental techniques, such as X-ray crystallography and NMR spectroscopy, and computational modeling. nih.gov A deeper understanding of these forces will aid in the rational design of new drugs and molecular probes that target carbohydrate-binding proteins with high affinity and specificity.

Q & A

Q. How can the dominant chair conformation of beta-D-Cymarose pyranose be determined in crystalline states?

X-ray crystallography combined with restrained refinement (e.g., using tools like Privateer) is essential. At resolutions ≤2.0 Å, pyranose rings are typically restrained to the lowest-energy 4C1 chair conformation unless experimental data explicitly support higher-energy conformers (e.g., boat or skew). For beta-D-Cymarose, compare observed electron density maps with computational models of possible conformers and validate using metrics like Ramachandran outliers .

Q. What spectroscopic methods differentiate alpha and beta anomers of pyranose sugars like beta-D-Cymarose?

NMR : Monitor anomeric proton (H1) chemical shifts (δ): α-anomers typically resonate at 5.0–5.5 ppm (axial OH), while β-anomers appear at 4.0–4.5 ppm (equatorial OH). For mutarotation studies, track signal intensity changes over time in D₂O . Vibrational Spectroscopy : IR and Raman can distinguish anomers via C-O-C stretching modes (~950 cm⁻¹ for α vs. ~920 cm⁻¹ for β). Chiroptical methods like VCD provide additional stereochemical insights .

Q. What are common pitfalls in assigning pyranose conformations via NMR?

- Solvent Effects : Polar solvents stabilize chair conformations, while apolar solvents may favor boat forms. Always report solvent conditions .

- Anomeric Equilibrium : Ensure samples reach mutarotational equilibrium (~4 h at 37°C) before analysis to avoid skewed α/β ratios .

- Overlapping Signals : Use 2D NMR (e.g., HSQC, NOESY) to resolve overlapping peaks in complex mixtures .